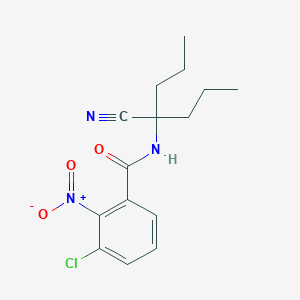
3-Chloro-N-(4-cyanoheptan-4-yl)-2-nitrobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related compounds to 3-Chloro-N-(4-cyanoheptan-4-yl)-2-nitrobenzamide has been reported in various studies. For instance, the synthesis of 4-chloro-N-(2-(2-nitrophenyl)acetoxy)-N-phenylbenzamide involved the use of H-1 NMR, C-13 NMR, MS, IR, and X-ray diffraction methods . Similarly, 2-(4-chlorophenyl)-2-oxoethyl 3-nitrobenzoate was synthesized by reacting 4-chlorophenacyl bromide with 3-nitrobenzoic acid in a DMF medium at room temperature . These methods provide a basis for the synthesis of the compound , suggesting that similar techniques and conditions could be applied for its synthesis.
Molecular Structure Analysis
X-ray diffraction analysis has been a common technique to determine the crystal structure of similar compounds. For example, N-Cyclohexyl-2-nitrobenzamide crystallizes in the monoclinic space group P21/n, with specific cell parameters and is stabilized by N–H⋯O hydrogen bonds . The molecular structure of these compounds is crucial for understanding their properties and reactivity, which can be inferred to be similar for 3-Chloro-N-(4-cyanoheptan-4-yl)-2-nitrobenzamide.
Chemical Reactions Analysis
The reactivity of N-chloro-N-methoxy-4-nitrobenzamide has been studied, showing that it reacts with AcONa in MeCN to form N-acetoxy-N-methoxy-4-nitrobenzamide, and its methanolysis yields N, N’-bis(4-nitrobenzoyl)-N, N’-dimethoxyhydrazine . These reactions indicate the potential reactivity of the amide nitrogen atom and the influence of substituents on the benzamide moiety, which could be extrapolated to the compound of interest.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives have been extensively studied. Vibrational analysis of 4-chloro-3-nitrobenzonitrile, for example, was conducted using experimental and theoretical methods, providing insights into the harmonic and anharmonic vibrational frequencies, which are important for understanding the physical properties of the compound . The HOMO and LUMO analysis, as well as the first hyperpolarizability and infrared intensities, are reported for 2-(4-chlorophenyl)-2-oxoethyl 3-nitrobenzoate, which are indicative of the electronic properties and stability of the molecule . These analyses are relevant for predicting the behavior of 3-Chloro-N-(4-cyanoheptan-4-yl)-2-nitrobenzamide under various conditions.
科学的研究の応用
Crystal Engineering and Material Science
Compounds similar to 3-Chloro-N-(4-cyanoheptan-4-yl)-2-nitrobenzamide have been studied in crystal engineering, focusing on their interactions and assembly in solid-state structures. For example, studies on molecular tapes mediated by hydrogen and halogen bonds in complexes involving nitrobenzoic acid derivatives have shown the potential of these interactions in crystal design (Saha, Nangia, & Jaskólski, 2005). Similarly, the design of ternary cocrystals utilizing hydrogen and halogen bonds has been demonstrated, showing the versatility of these interactions in constructing complex crystal structures (Tothadi & Desiraju, 2013).
Drug Development and Bioactivity
Nitroaromatic compounds, which share structural similarities with 3-Chloro-N-(4-cyanoheptan-4-yl)-2-nitrobenzamide, have been explored for their bioactive properties, particularly in antitumor activities. For instance, the nitroaromatic compound N-(butanoyloxyethyl)-4-(chloromethyl)-3-nitrobenzamide has shown significant antitumor activity, and its preformulation, degradation, and formulation studies have been conducted to assess its chemical behavior and therapeutic potential (Sena et al., 2017).
Photocatalytic Degradation and Environmental Applications
Studies on photocatalytic degradation using titanium dioxide and its applications in environmental remediation have shown the potential use of nitroaromatic compounds in enhancing the rate of mineralization of pollutants (Torimoto et al., 1996). Such research highlights the possible application of 3-Chloro-N-(4-cyanoheptan-4-yl)-2-nitrobenzamide and similar compounds in environmental science, particularly in the degradation of harmful substances.
特性
IUPAC Name |
3-chloro-N-(4-cyanoheptan-4-yl)-2-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClN3O3/c1-3-8-15(10-17,9-4-2)18-14(20)11-6-5-7-12(16)13(11)19(21)22/h5-7H,3-4,8-9H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLIRHAZYKYGNEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CCC)(C#N)NC(=O)C1=C(C(=CC=C1)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 7-oxo-6,7-dihydroisothiazolo[4,5-d]pyrimidine-3-carboxylate](/img/structure/B2526533.png)
![N-{5-[(4-methylphenyl)methyl]-1,3-thiazol-2-yl}pentanamide](/img/structure/B2526536.png)
![N-[[(2R)-Oxolan-2-yl]methyl]-N-[(3,4,5-trifluorophenyl)methyl]prop-2-enamide](/img/structure/B2526538.png)
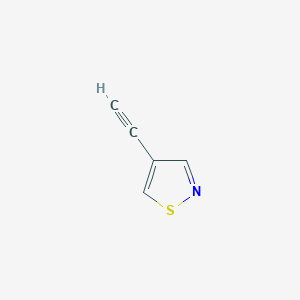




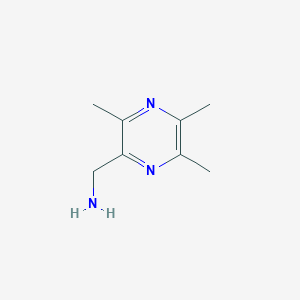
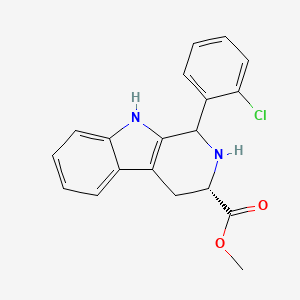

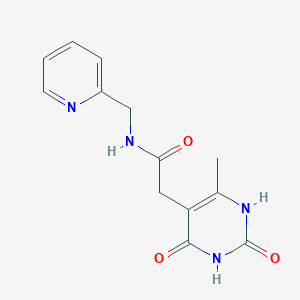
![9-Methyl-N-[(1-thiophen-3-ylcyclopentyl)methyl]purin-6-amine](/img/structure/B2526552.png)
![Methyl 2-(2-(2-imino-4-oxothiazolidin-5-yl)acetamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2526555.png)